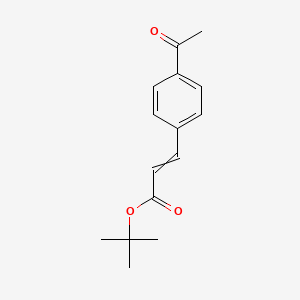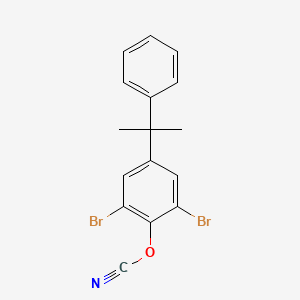
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate is an organic compound with the molecular formula C16H13Br2NO It is characterized by the presence of two bromine atoms, a phenyl group, and a cyanate group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate typically involves the bromination of a precursor compound followed by the introduction of the cyanate group. One common method involves the bromination of 4-(2-phenylpropan-2-yl)phenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting dibromo compound is then reacted with cyanogen bromide to introduce the cyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted phenyl cyanates.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromohydroquinones.
Coupling: Formation of biaryl compounds.
科学研究应用
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate involves its interaction with specific molecular targets. The bromine atoms and cyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-(methylthio)phenol
Uniqueness
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.
属性
CAS 编号 |
143504-77-2 |
|---|---|
分子式 |
C16H13Br2NO |
分子量 |
395.09 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-(2-phenylpropan-2-yl)phenyl] cyanate |
InChI |
InChI=1S/C16H13Br2NO/c1-16(2,11-6-4-3-5-7-11)12-8-13(17)15(20-10-19)14(18)9-12/h3-9H,1-2H3 |
InChI 键 |
JHWCTCLUXPPFPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)Br)OC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



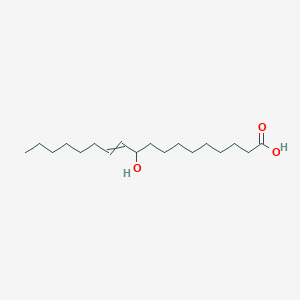
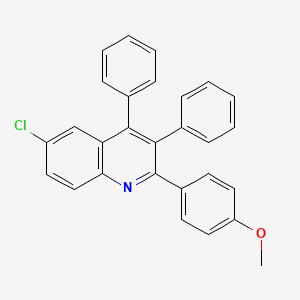
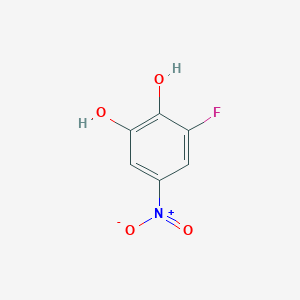
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
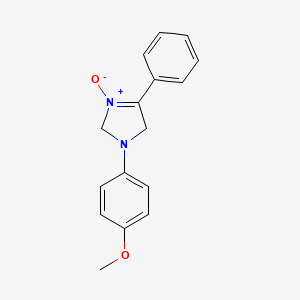
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
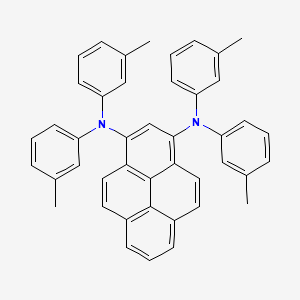

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
